molecular formula C15H12O2 B3041299 2-(3-Methoxyphenyl)benzofuran CAS No. 26870-34-8

2-(3-Methoxyphenyl)benzofuran

Cat. No.: B3041299
CAS No.: 26870-34-8
M. Wt: 224.25 g/mol
InChI Key: DEHOQZMRKOGOEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic approaches have been explored for constructing benzofuran derivatives. For instance, the total synthesis of natural products containing benzofuran rings has attracted significant attention from synthetic organic chemists . One key step involves the construction of a 2-arylbenzofuran skeleton from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(3′,4′-methylenedioxy)acetophenone in the presence of ZnCl₂, followed by desulfurization .


Physical and Chemical Properties Analysis

  • Melting Point : The melting point of 2-(3-Methoxyphenyl)benzofuran is approximately .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

2-(3-Methoxyphenyl)benzofuran and its derivatives have shown significant potential in the field of antimicrobial and antioxidant applications. A study by Rangaswamy et al. (2017) synthesized a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, exhibiting a certain degree of antimicrobial and antioxidant activities. Similarly, Hiremathad et al. (2015) discussed benzofuran derivatives, including this compound, as emerging scaffolds for antimicrobial agents, highlighting their broad biological and pharmacological applications.

Antinociceptive Agents

Benzofuranones, including derivatives of this compound, have been evaluated for their antinociceptive properties. Gonçalves et al. (2012) found significant antinociceptive activity in compounds like 3-[2-(3-methoxyphenyl)-2-oxoetil]-2-benzofuran-1(3H)-one.

Estrogen Receptor Binding

A study by Halabalaki et al. (2000) isolated new 2-phenyl-benzofurans, including derivatives of this compound, from Onobrychis ebenoides, which showed affinity for the estrogen receptor, indicating potential applications in hormone-related research.

β-Amyloid Aggregation Inhibition

In the context of Alzheimer's disease research, Choi et al. (2003) described the synthesis of a compound including 2-(4-methoxyphenyl)benzofuran as a potent β-amyloid aggregation inhibitor, suggesting potential therapeutic applications.

Cytotoxic Activity

The cytotoxic activities of benzofuran derivatives were explored by Li et al. (2005) and Luo et al. (2007) who isolated new benzofuran compounds from seeds of Styrax perkinsiae and Styrax macranthus. These compounds showed potential in vitro cytotoxic activity against cancer cell lines.

Anti-TMV Activity

Research by Du et al. (2017) identified new arylbenzofurans, including derivatives of this compound, from the fermentation products of an endophytic fungus, demonstrating anti-tobacco mosaic virus activity.

Mechanism of Action

The biological activities of benzofuran derivatives are diverse. Some exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . For instance, novel macrocyclic benzofuran compounds have anti-hepatitis C virus activity, and benzofuran-based scaffold compounds are utilized as anticancer agents .

Future Directions

: Heravi, M. M., Zadsirjan, V., Hamidi, H., & Tabar Amiri, P. H. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7, 24470-24521 : Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27510-27540

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-16-13-7-4-6-11(9-13)15-10-12-5-2-3-8-14(12)17-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHOQZMRKOGOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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